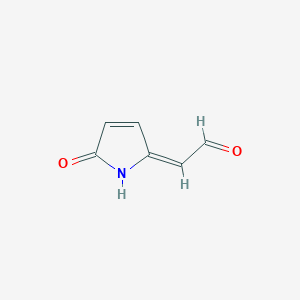

(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one

Description

Nomenclature and Structural Context within the 2H-Pyrrol-2-one and Pyrrolinone Classifications

The systematic name, (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one, precisely describes its molecular architecture. The "(Z)" prefix indicates the stereoisomeric configuration of the substituents around the carbon-carbon double bond of the vinyl group, where the highest priority groups are on the same side. The "5-(2-Hydroxyvinyl)" portion denotes a two-carbon vinyl chain with a hydroxyl group attached, located at the fifth position of the core ring.

The core, 2H-pyrrol-2-one , is a specific isomer of pyrrolone. nih.gov Pyrrolones, also referred to as pyrrolinones, are unsaturated derivatives of pyrrolidin-2-one. orientjchem.orgwikipedia.org They are structurally related to several other five-membered nitrogen heterocycles, differing in their degree of saturation and aromaticity.

| Feature | Description |

| Core Structure | 2H-Pyrrol-2-one |

| Chemical Class | Pyrrolone, Pyrrolinone, γ-Lactam |

| Key Functional Groups | Cyclic amide (lactam), Ketone, Alkene, Hydroxyl group |

| Isomerism | The position of the endocyclic double bond distinguishes different pyrrolone isomers, such as 1,5-dihydro-2H-pyrrol-2-one and 1,3-dihydro-2H-pyrrol-2-one. researchgate.netresearchgate.net |

| Stereochemistry | The "(Z)" designation specifies the geometry of the hydroxyvinyl substituent. |

Pyrrolinones exist as several isomers depending on the location of the double bond within the ring. researchgate.netresearchgate.net The reactivity and stability of these isomers can vary significantly, influencing their synthetic accessibility and biological function. researchgate.net The 2H-pyrrol-2-one moiety is characterized by a conjugated system that includes the lactam carbonyl group, which plays a crucial role in its chemical behavior.

Historical Trajectories and Research Evolution of Pyrrolone Chemistry

The study of pyrrole (B145914) and its derivatives dates back to the 19th century, with the pioneering synthesis methods of Knorr, Hantzsch, and Paal-Knorr laying the groundwork for heterocyclic chemistry. nih.govpharmaguideline.com Pyrrole was first isolated from coal tar in 1834. The initial focus was on the aromatic parent, pyrrole, a key component of vital natural macrocycles like heme and chlorophyll. alliedacademies.org

Research into the partially saturated pyrrolones gained momentum with the discovery of natural products containing this core structure. The identification of bioactive molecules spurred chemists to develop novel synthetic routes to access the pyrrolone scaffold. Early methods often involved multi-step sequences, but the field has evolved significantly.

Modern synthetic chemistry has introduced a variety of efficient strategies for constructing substituted pyrrolones. These include:

Multicomponent Reactions (MCRs): Allowing the assembly of complex pyrrolone structures in a single step from simple precursors. orientjchem.org

Transition-Metal Catalysis: The use of catalysts based on palladium, rhodium, copper, and silver has enabled highly selective and efficient cyclization and cross-coupling reactions. researchgate.netacs.org

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful, green chemistry approach for pyrrole and pyrrolone synthesis. nih.gov

This evolution has transformed the pyrrolone scaffold from a synthetic curiosity into a readily accessible and highly versatile building block for drug discovery and materials science. ingentaconnect.com

| Era | Key Developments | Significance |

| Late 19th Century | Foundational pyrrole syntheses (Paal-Knorr, Hantzsch). nih.govpharmaguideline.com | Established the basis for five-membered nitrogen heterocycle chemistry. |

| Mid-20th Century | Isolation of pyrrole-containing natural products (e.g., components of heme, chlorophyll). | Revealed the biological importance of the pyrrole framework. |

| Late 20th Century | Development of advanced synthetic methods, including transition-metal catalysis. acs.org | Increased accessibility to complex and substituted pyrrolone derivatives. |

| 21st Century | Rise of multicomponent reactions and green chemistry approaches (e.g., photocatalysis). researchgate.netnih.govorientjchem.org | Enabled rapid, efficient, and environmentally conscious synthesis of diverse pyrrolone libraries. |

Fundamental Academic Significance of the 2H-Pyrrol-2-one Moiety in Organic Synthesis and Chemical Biology Research

The 2H-pyrrol-2-one moiety and its derivatives are considered "privileged scaffolds" in medicinal chemistry. alliedacademies.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for drug development. nih.gov

In Organic Synthesis: The pyrrolone ring is a versatile synthetic intermediate. researchgate.net Its multiple reaction centers—the nitrogen atom, the carbonyl group, the double bond, and the adjacent methylene (B1212753) group—can be selectively functionalized to build complex molecular architectures. researchgate.net Synthetic chemists utilize the pyrrolone core to access a wide range of other heterocyclic systems and as a key component in the total synthesis of natural products. semanticscholar.org The development of methods to synthesize these scaffolds remains a crucial area of research, with new catalytic and multicomponent strategies continually being reported. orientjchem.orgingentaconnect.com

In Chemical Biology Research: The academic significance of the 2H-pyrrol-2-one moiety in chemical biology is largely driven by its prevalence in nature. researchgate.net Many natural products containing this core exhibit potent and diverse biological activities. This has made them attractive targets for both total synthesis and biological investigation. orientjchem.org These compounds serve as powerful tools for probing biological pathways and validating new drug targets.

| Bioactive Compound Class | Example(s) | Significance in Chemical Biology Research |

| Antibacterials | Pyrrolnitrin | Serves as a lead structure for developing new antibiotics. |

| Anti-inflammatories | Licofelone (a dihydropyrrolizine analogue) | Demonstrates dual inhibition of COX and LOX enzymes, a key strategy in anti-inflammatory drug design. mdpi.com |

| Antitumor Agents | Sunitinib | A multi-targeted tyrosine kinase inhibitor used in cancer therapy, highlighting the scaffold's utility in oncology. nih.gov |

| Antivirals | Oteromycin | Shows inhibitory activity against HIV, providing a framework for developing new antiviral agents. acs.org |

The study of how these molecules are assembled in nature (biosynthesis) and how they interact with their biological targets continues to provide deep insights into both chemistry and biology, driving further research into the potential of the pyrrolone scaffold. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5NO2 |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

(2E)-2-(5-oxopyrrol-2-ylidene)acetaldehyde |

InChI |

InChI=1S/C6H5NO2/c8-4-3-5-1-2-6(9)7-5/h1-4H,(H,7,9)/b5-3+ |

InChI Key |

RNHSCDHXYPKJTL-HWKANZROSA-N |

Isomeric SMILES |

C\1=CC(=O)N/C1=C/C=O |

Canonical SMILES |

C1=CC(=O)NC1=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for Z 5 2 Hydroxyvinyl 2h Pyrrol 2 One and Congeners

Established Synthetic Pathways for the 2H-Pyrrol-2-one Core Structure

The synthesis of the 2H-pyrrol-2-one, or dihydro-2H-pyrrol-2-one, scaffold is a significant challenge in heterocyclic chemistry due to the nonaromatic nature of the ring, which can readily convert to the more stable 1H-pyrrole tautomer. researchgate.netdongguk.edu Despite this, numerous effective synthetic strategies have been developed, leveraging a wide array of catalytic systems including acid/base catalysts, organocatalysts, and transition metals. researchgate.net

Multi-Component Reactions (MCRs) and Comprehensive Mechanistic Investigations

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures like pyrrolones from simple, readily available starting materials. bohrium.comnih.gov These reactions proceed by combining three or more reactants in a single pot, obviating the need for isolation and purification of intermediate products, which aligns with the principles of green chemistry. researchgate.netorientjchem.org

Copper-catalyzed MCRs have been highlighted as a particularly convenient method for accessing heterocyclic compounds. researchgate.net A variety of MCRs have been developed for the synthesis of highly substituted pyrrole (B145914) and pyrrolone derivatives. semanticscholar.org For instance, one-pot four-component reactions have been devised for the synthesis of functionalized pyrrole derivatives under catalyst-free conditions. orientjchem.org Similarly, polysubstituted 2-aminopyrroles can be prepared through MCRs involving structurally diverse aldehydes and N-(sulfonamido)-acetophenones with activated methylene (B1212753) compounds. nih.gov

Mechanistic investigations reveal that these reactions often proceed through a series of condensation, addition, and cyclization steps. For example, the synthesis of spiro[indoline-3,2′-pyrrole] derivatives is proposed to occur via the initial condensation of isatin (B1672199) with sarcosine (B1681465) to form an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with an appropriate dipolarophile. orientjchem.org The chemoselectivity of these reactions can be highly dependent on the electronic and steric properties of the substituents on the starting materials. orientjchem.org

Table 1: Examples of Multi-Component Reactions for Pyrrolone and Pyrrole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, N-(sulfonamido)-acetophenones, malononitrile | K₂CO₃, EtOH, reflux | Polysubstituted 2-aminopyrroles | nih.gov |

| Isatin, sarcosine, methyl 3-phenylpropiolate | Isopropanol, reflux | Spiro[indoline-3,2′-pyrrole] derivatives | orientjchem.org |

| 2,2-dihydroxy-1-arylethan-1-one, malononitrile, ethyl (E)-3-(arylamino) acrylates | Catalyst and solvent-free, grinding | Polysubstituted pyrroles | orientjchem.org |

| Arylglyoxals, enaminones, malononitrile | One-pot | Highly substituted pyrrole and tetrahydroindole derivatives | semanticscholar.org |

Transition Metal-Catalyzed Cyclization and Coupling Approaches

Transition-metal catalysis offers a powerful and versatile platform for the construction of the 2H-pyrrol-2-one ring system. Catalysts based on platinum, rhodium, palladium, and copper are frequently employed to mediate intricate cyclization and coupling cascades. researchgate.net

Platinum(II) chloride, for example, has been shown to effectively catalyze the heterocyclization and subsequent 1,2-migration of propargylic hydroxy imine derivatives to furnish substituted 3-pyrrolones. nih.gov This methodology circumvents common challenges associated with traditional heteroaromatic synthesis, such as issues of regioselectivity and functional group tolerance. nih.gov In a similar vein, rhodium(III) catalysts can achieve C(sp²)–H activation and annulation to construct complex scaffolds like spiro oxindole (B195798) pyrrolones. nih.gov The proposed mechanism involves C–H bond cleavage, carbene migratory insertion, a Lossen rearrangement to form an isocyanate, and subsequent intramolecular nucleophilic addition. nih.gov

Copper catalysis is also prominent in this area, with methods developed for the construction of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction involving C-C bond cleavage and the formation of new C-C and C-N bonds. rsc.org While transition metals are widely used, metal-free oxidative cyclization reactions have also been developed as an alternative, environmentally benign strategy. nih.govrsc.org

Table 2: Transition Metal-Catalyzed Syntheses of Pyrrolone Scaffolds

| Substrate Type | Catalyst System | Reaction Type | Product Type | Reference |

| Propargylic hydroxy imines | PtCl₂ | Heterocyclization / 1,2-Migration | 3-Pyrrolones | nih.gov |

| Diazo-substrates & N-aryl-amides | [RhCp*Cl₂]₂ | C-H Activation / Annulation | Spiro oxindole pyrrolones | nih.gov |

| 2-(1H-pyrrol-1-yl)anilines | Cu(OAc)₂ | Oxidative Domino Cyclization | Pyrrolo[1,2-a]quinoxalines | rsc.org |

| Propargylic alcohols | Pt(II) | Cyclization / Migration | 3(2H)-Furanones, Pyrrolones, Indolizines | nih.gov |

Condensation and Cycloaddition Strategies in Pyrrolone Construction

Condensation and cycloaddition reactions are classical yet powerful tools for building the pyrrolone core. The Knoevenagel condensation, for instance, is a key step in the biosynthesis of cytochalasans, a class of natural products featuring a pyrrolone moiety. nih.gov Studies have shown that this condensation can occur spontaneously, but may yield the 1,3-dihydro-2H-pyrrol-2-one tautomer instead of the 1,5-dihydro tautomer required for subsequent Diels-Alder cycloadditions. nih.gov This highlights the crucial role of enzymes in controlling tautomerization and stereochemistry in biological systems. nih.gov

In synthetic chemistry, acid-catalyzed condensation of dicarbonyl compounds such as cyclohexanediones with pyrrole can lead to a variety of products, including bisdipyrromethanes and 2-alkenylpyrrole derivatives. rsc.org

Cycloaddition strategies, particularly 1,3-dipolar cycloadditions, are highly effective for constructing the five-membered ring with excellent control over stereochemistry. rsc.org Azomethine ylides, generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, are common 1,3-dipoles used in these reactions. orientjchem.orgrsc.org These can react with a wide range of dipolarophiles to afford highly functionalized pyrrolidine (B122466) and pyrrolone derivatives. Tandem reaction sequences that combine an initial aldol (B89426) condensation with a subsequent 1,3-dipolar cycloaddition have been developed to provide a step-economical route to functionalized pyrrolizidine (B1209537) derivatives. figshare.com

Table 3: Condensation and Cycloaddition Approaches to Pyrrolone/Pyrrolidine Synthesis

| Reaction Type | Key Intermediates/Reactants | Product Type | Key Features | Reference |

| Knoevenagel Condensation (Biosynthesis) | Linear O-methyltyrosine octaketide | Pyrrolone core of Cytochalasans | Tautomer control is critical for subsequent steps | nih.gov |

| Acid-Catalyzed Condensation | Cyclohexanediones, Pyrrole | Bisdipyrromethanes, Alkenylpyrroles | Product structure depends on dione (B5365651) isomer | rsc.org |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes/Alkynes | Spirocyclic pyrrolidines | High stereoselectivity, construction of stereocenters | rsc.orgnih.gov |

| Tandem Aldol Condensation/Cycloaddition | Acetone, Aldehyde, Proline | Functionalized pyrrolizidine derivatives | One-pot, step-economical process | figshare.com |

Targeted Synthesis of the (Z)-5-(2-Hydroxyvinyl) Substitution Pattern

The specific synthesis of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one presents distinct challenges beyond the construction of the core ring. The primary hurdles are the regioselective introduction of a two-carbon unit at the C5 position and the stereoselective control to ensure the (Z)-geometry of the vinyl double bond.

Stereo- and Regioselective Synthetic Route Design

Achieving high stereo- and regioselectivity is paramount for the efficient synthesis of the target compound. While direct methods for the synthesis of this compound are not extensively documented, principles from related synthetic transformations can inform a rational design.

Regioselectivity: The introduction of substituents at the C5 position of the pyrrolone ring can be achieved by using appropriately functionalized precursors. For example, a synthetic route starting from N-vinylpyrrolidin-2-one allows for acylation at the C3 position, which, after hydrolysis and decarboxylation, can lead to 2-substituted (equivalent to 5-substituted in the 2H-pyrrol-2-one tautomer) pyrrolines. orgsyn.org

Stereoselectivity: Control of the double bond geometry is a classic challenge in organic synthesis. The synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles demonstrates a switchable stereoselectivity, where the thermodynamic (E)-isomer is formed without a catalyst, while the kinetic (Z)-isomer is favored in the presence of Ag₂CO₃. nih.gov This suggests that catalyst-controlled addition or elimination reactions could be a viable strategy to favor the desired (Z)-isomer in the synthesis of the target hydroxyvinyl group. Heterogeneous catalytic hydrogenation of substituted pyrroles is another reaction known to proceed with excellent diastereoselectivity, indicating that stereocontrol in the vicinity of the pyrrole ring is feasible. researchgate.net

A plausible route could involve a stereoselective reduction of a 5-ethynyl-2H-pyrrol-2-one precursor using a catalyst like Lindlar's catalyst, which is known to produce cis-(Z)-alkenes from alkynes.

Advanced Precursor Design and Strategic Functional Group Interconversions

A retrosynthetic analysis of this compound suggests that a key disconnection would be at the double bond, pointing to a 5-formyl-2H-pyrrol-2-one as a crucial precursor. This aldehyde could then be converted to the target (Z)-alkene via a stereoselective olefination reaction.

Precursor Synthesis: The 5-formyl precursor could be generated through various methods. One approach involves the cyclocondensation of an enone with aminoacetonitrile (B1212223) to yield a 3,4-dihydro-2H-pyrrole, which can be subsequently oxidized and functionalized. nih.gov Alternatively, a C5-ester substituted pyrrolone could be synthesized and then carefully reduced to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H).

Functional Group Interconversions: The final and most critical step would be the conversion of the 5-formyl group to the (Z)-2-hydroxyvinyl moiety.

Wittig-type Reactions: The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) ylide such as the anion of triethyl phosphonoacetate, followed by reduction of the resulting ester, could be employed. Certain modifications of the HWE reaction are known to favor the formation of (Z)-alkenes. A Still-Gennari olefination is specifically designed to produce Z-olefins.

Corey-Fuchs Reaction: The aldehyde could be converted to a dibromo-olefin, which is then treated with n-butyllithium followed by quenching with formaldehyde (B43269) to install the hydroxymethyl alkyne. Subsequent partial reduction would yield the target (Z)-alkenol.

These multi-step sequences, relying on the strategic design of precursors and precise control of functional group interconversions, represent a viable pathway toward the targeted synthesis of this compound.

Emerging and Advanced Synthetic Strategies

The pursuit of novel and efficient methods for the synthesis of complex molecules like this compound and its congeners has led to the exploration of advanced synthetic strategies. These emerging methodologies aim to overcome the limitations of traditional synthetic routes, offering improvements in stereoselectivity, efficiency, scalability, and the ability to generate diverse molecular libraries. This section delves into three key areas of innovation: asymmetric synthesis for creating chiral pyrrolinone architectures, the application of flow chemistry for continuous and scalable production, and the use of solid-phase techniques for the high-throughput synthesis of pyrrolone scaffolds.

Asymmetric Synthesis Methodologies for Chiral Pyrrolinone Architectures

The development of asymmetric methods to control the stereochemistry of pyrrolinone scaffolds is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. A significant advancement in this area is the use of transition metal catalysis. For instance, an efficient CpxRh(III)-catalyzed enantioselective alkenyl C-H functionalization/[4+1] annulation of acryl amides and allenes has been reported to provide straightforward access to enantioenriched α,β-unsaturated-γ-lactams, which are structurally related to 2H-pyrrol-2-ones, bearing a quaternary stereocenter. nih.govresearchgate.net This reaction proceeds under mild conditions and exhibits a broad tolerance for various functional groups, yielding products with excellent selectivity (up to 97:3 er). nih.govresearchgate.net

Another powerful approach involves organocatalysis. Chiral phosphoric acids, derived from BINOL, have been successfully employed in the catalytic, enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. nih.gov This method allows for the direct synthesis of highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with three contiguous stereocenters, achieving good yields and high enantio- and diastereoselectivity. nih.gov Furthermore, organocatalytic cascade reactions, such as the conjugate addition-aldol reactions of α,β-unsaturated aldehydes with pyrroles, have been developed to afford highly functionalized chiral pyrrolizines with high enantioselectivities (90-98% ee) and excellent diastereoselectivities (>20:1 dr). nih.gov

The "clip-cycle" synthesis is another innovative asymmetric strategy for constructing substituted pyrrolidines and spiropyrrolidines. nih.gov This method involves the activation of Cbz-protected bis-homoallylic amines via an alkene metathesis reaction, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. nih.gov This approach has proven effective for creating various substituted pyrrolidines with high enantioselectivities. nih.gov

A catalytic asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles has also been realized, providing a route to optically active 3,2′-pyrrolinyl spirooxindoles. rsc.org This reaction, which can be performed on a gram scale, utilizes a chiral N,N′-dioxide–nickel(II) complex to achieve high yields and excellent diastereo- and enantioselectivities. rsc.org

These examples highlight the diverse and powerful toolkit available for the asymmetric synthesis of chiral pyrrolinone and related heterocyclic architectures, paving the way for the stereocontrolled synthesis of complex molecules like this compound.

Table 1: Comparison of Asymmetric Synthesis Methodologies for Pyrrolinone-Related Scaffolds

| Methodology | Catalyst/Reagent | Key Transformation | Products | Enantioselectivity (ee) / Enantiomeric Ratio (er) | Diastereoselectivity (dr) |

|---|---|---|---|---|---|

| Rh(III)-Catalyzed Annulation | CpxRh(III) complex | Alkenyl C-H functionalization/[4+1] annulation | Enantioenriched 2H-pyrrol-2-ones | Up to 97:3 er | N/A |

| Organocatalytic Cycloaddition | (R)-BINOL-derived phosphoric acid | [6 + 2]-cycloaddition | 2,3-Dihydro-1H-pyrrolizin-3-ols | High | High |

| Organocatalytic Cascade Reaction | Organocatalyst | Conjugate addition-aldol reaction | Chiral pyrrolizines | 90-98% ee | >20:1 dr |

| "Clip-Cycle" Synthesis | Chiral phosphoric acid | Intramolecular aza-Michael cyclization | Substituted pyrrolidines and spiropyrrolidines | High | N/A |

| Ni(II)-Catalyzed Rearrangement | Chiral N,N′-dioxide–nickel(II) complex | Conjugate addition/Schmidt-type rearrangement | 3,2′-Pyrrolinyl spirooxindoles | Up to 98% ee | >19:1 dr |

Flow Chemistry and Continuous Synthesis Development

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. azolifesciences.comnih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. azolifesciences.comresearchgate.net The application of flow chemistry to the synthesis of lactam-containing molecules, including congeners of this compound, is a rapidly growing area of research.

Continuous flow processes have been successfully developed for the synthesis of various lactam structures. For example, a continuous flow approach has been described for the synthesis of chiral spiropenicillanates. researchgate.net Additionally, an efficient synthesis of γ- and ε-lactams has been achieved in flow, with significantly shorter reaction times (8 minutes vs. 24 hours) and improved yields compared to batch methods. thieme-connect.com The synthesis of the β-lactamase inhibitor tazobactam (B1681243) has also been improved through a combination of continuous flow and batch experiments, resulting in a higher total yield and enhanced safety. researchgate.netacs.org

Photochemical reactions, which can be challenging to scale up in batch reactors due to the Beer-Lambert law, are particularly well-suited for flow chemistry. goflow.at The small dimensions of microreactors ensure uniform irradiation of the reaction mixture, which can accelerate reaction rates and minimize the formation of byproducts. goflow.at Photochemical flow synthesis has been successfully applied to the production of pyrazolines from tetrazoles, demonstrating the potential of this technique for the synthesis of various heterocyclic compounds. researchgate.netthieme.de This suggests that photochemical methods could be developed in flow for the synthesis or modification of pyrrolinone scaffolds.

The integration of in-line analysis and purification tools within continuous flow systems further enhances their utility, allowing for real-time monitoring and control of product quality. nih.gov As the pharmaceutical industry continues to embrace green and sustainable manufacturing practices, flow chemistry is poised to play an increasingly important role in the synthesis of complex molecules like this compound.

Table 2: Examples of Lactam and Heterocycle Synthesis in Flow Chemistry

| Product | Key Features of Flow Process | Advantages over Batch |

|---|---|---|

| Spiropenicillanates | Phosphine-catalyzed [3+2] annulation or 1,3-dipolar cycloaddition in a continuous flow setup. | Improved safety and control. |

| γ- and ε-Lactams | Microreactor with a T-shaped micromixer and back-pressure regulator. | Drastically reduced reaction time (8 min vs. 24 h) and improved yields. |

| Tazobactam | Combination of continuous flow for several steps and batch for others. | Increased total yield (37.09% vs. 30.93%) and improved safety. |

| Pyrazolines | Photochemical "click" reaction in a contained flow setup. | Safe and efficient scale-up to gram quantities with minimal user exposure to high-intensity light. |

Solid-Phase Synthesis Techniques for Pyrrolone Scaffolds

Solid-phase synthesis is a powerful technique that has revolutionized the generation of large libraries of compounds for drug discovery and other applications. nih.govijpsr.com By anchoring the starting material to a solid support, reagents and byproducts can be easily removed by filtration, simplifying the purification process and enabling the use of excess reagents to drive reactions to completion. nih.govijpsr.com This methodology is well-suited for the construction of diverse pyrrolone scaffolds.

An efficient, three-step iterative synthesis of polypyrrolinones on a solid support has been developed. nih.govacs.org A key feature of this approach is a traceless release strategy, where the pyrrolinone ring is constructed concurrently with cleavage from the solid support. nih.govacs.org This method sets the stage for the creation of a wide variety of libraries based on the pyrrolinone scaffold. nih.govacs.org

Furthermore, a versatile combinatorial approach has been utilized for the rapid synthesis of libraries of pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine-5,11-diones, which contain a pyrrolone-like moiety. nih.gov This strategy involves a sequence of reactions including a Staudinger reaction, an intermolecular aza-Wittig reaction, imine reduction, and a base-mediated cyclative cleavage, ultimately yielding the final products free from the resin. nih.gov This highly efficient and practical protocol is suitable for the parallel synthesis of these complex heterocyclic compounds on a solid support. nih.gov

The "split-pool" synthesis method is a common strategy in solid-phase combinatorial chemistry that allows for the creation of vast numbers of compounds. nih.gov In this approach, the solid support is divided into portions, each is reacted with a different building block, and then the portions are recombined. This process is repeated for each synthetic step, leading to a library where each bead of the solid support ideally carries a single, unique compound. nih.gov The development of encoding technologies, where each bead is "tagged" with a chemical identifier that records its reaction history, has further enhanced the power of this technique by simplifying the identification of active compounds from the library. nih.gov

The application of these solid-phase techniques to the synthesis of this compound and its analogs would enable the rapid generation of diverse libraries of compounds for biological screening and the exploration of structure-activity relationships.

Structural Elucidation and Advanced Characterization Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic arrangement and bonding within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For "(Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one," both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The vinyl protons would exhibit characteristic chemical shifts and coupling constants (J-values) that are diagnostic of the (Z)-stereochemistry. The protons on the pyrrol-2-one ring would also have specific resonances, and their coupling patterns would help confirm the substitution pattern. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the lactam ring would resonate at a characteristic downfield position. The chemical shifts of the sp² carbons in the vinyl group and the pyrrol-2-one ring would further corroborate the structure.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, providing definitive proof of the molecular framework. For instance, an HMBC experiment would show correlations between the vinyl protons and the carbon at the 5-position of the pyrrol-2-one ring, confirming the attachment of the hydroxyvinyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to probe through-space interactions, offering insights into the preferred conformation of the molecule in solution. Studies on substituted pyrroles have demonstrated the power of NMR in determining such structural details. nih.govrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrrolin-2-one Analog

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | 9.15 (s, 1H) | - |

| C=O | - | 170.5 |

| C=CH | 7.22 (d, J = 1.6 Hz, 1H) | 135.0 |

| C-Ar | - | 130.2 |

| CH-OH | 6.75 (s, 1H) | 90.8 |

| Aromatic CH | 7.29 - 7.63 (m) | 125.0 - 132.0 |

Note: Data is representative for a related compound, 3-(2-chlorophenyl)-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, and serves to illustrate the type of data obtained.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the lactam. The C=O stretching vibration of the γ-lactam ring would likely appear as a strong absorption band around 1680-1720 cm⁻¹. Absorptions corresponding to C=C stretching of the vinyl group and the pyrrol-2-one ring would be observed in the 1600-1670 cm⁻¹ region. The C-O stretching of the alcohol would also be present, typically in the 1050-1150 cm⁻¹ range. These characteristic frequencies, when compared to databases and literature values for similar compounds, provide strong evidence for the proposed structure. acgpubs.orgresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3400 | Broad, Strong |

| N-H Stretch (Lactam) | 3150-3300 | Medium |

| C=O Stretch (γ-Lactam) | 1680-1720 | Strong |

| C=C Stretch (Alkene/Ring) | 1600-1670 | Medium |

| C-O Stretch (Alcohol) | 1050-1150 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. mdpi.combioanalysis-zone.com For "this compound" (C₆H₇NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. This is achieved by distinguishing the exact mass of the compound from other compounds that may have the same nominal mass. bioanalysis-zone.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing further structural confirmation. For example, the loss of a water molecule or the cleavage of the hydroxyvinyl side chain would produce characteristic fragment ions, supporting the proposed structure. The study of β-lactam fragmentation provides a useful parallel for understanding these pathways. nih.gov

In cases where a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For "this compound," an X-ray crystal structure would confirm the (Z)-stereochemistry of the vinyl group and reveal the conformation of the pyrrol-2-one ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and lactam N-H groups, which govern the crystal packing. The crystal structures of several related 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been determined, providing valuable comparative data. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry provides a powerful complement to experimental techniques by offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) has become a standard computational tool for studying the properties of organic molecules. nih.gov For "this compound," DFT calculations could be used to:

Optimize the molecular geometry: This would provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography, if available.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

Analyze the electronic structure: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions would provide insights into the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Map the electrostatic potential: This would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Such theoretical studies have been successfully applied to various pyrrole (B145914) and pyrone derivatives to understand their structure and reactivity. nih.govresearchgate.net

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the requested outline. The search for specific research findings concerning molecular dynamics simulations, quantum chemical calculations for spectroscopic prediction, and in silico structure-reactivity analysis for this particular compound did not yield any dedicated studies.

The existing literature provides general methodologies and discusses similar compounds, but lacks the specific data and detailed research findings required to construct a scientifically accurate article focused solely on “this compound” within the specified advanced characterization framework. Fulfilling the request would necessitate fabricating data and research findings, which would compromise the scientific accuracy of the article.

Therefore, the requested article cannot be generated at this time due to the absence of specific published research on the advanced computational and theoretical characterization of “this compound”.

Derivatization and Analog Design Strategies for Z 5 2 Hydroxyvinyl 2h Pyrrol 2 One

Strategic Functionalization of the 2H-Pyrrol-2-one Core

The 2H-pyrrol-2-one ring is a privileged scaffold in medicinal chemistry, and its strategic functionalization is a cornerstone of analog design. researchgate.net The reactivity of the ring system allows for the introduction of a wide array of chemical moieties to probe structure-activity relationships.

The introduction of substituents at various positions of the pyrrolinone ring is a primary strategy to modulate the molecule's properties. The nitrogen atom, as well as the carbon atoms of the ring, serve as key handles for derivatization.

N-Substitution: The nitrogen atom of the lactam can be readily functionalized. Alkylation, arylation, or acylation can introduce a variety of groups that can influence steric bulk, electronic properties, and hydrogen bonding capacity. For instance, the synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones is achieved through multicomponent reactions involving amines, aldehydes, and sodium diethyl oxalacetate. researchgate.net This approach allows for the incorporation of diverse N-substituents, such as benzyl (B1604629) and phenyl groups. researchgate.net

C-Substitution: The carbon backbone of the pyrrolinone ring offers multiple sites for substitution. C-H activation and annulation strategies have emerged as powerful tools for creating complex, substituted pyrrolinones. researchgate.netnih.gov For example, Rhodium(III)-catalyzed enantioselective [4+1] annulation of acryl amides and allenes provides access to α,β-unsaturated-γ-lactams bearing quaternary stereocenters. researchgate.netnih.gov Furthermore, multicomponent reactions can be employed to introduce acyl or aroyl groups at the 4-position, which can then serve as a point for further functionalization through nucleophilic addition reactions. beilstein-journals.org

Heteroatom Introduction: The incorporation of heteroatoms like sulfur or additional nitrogen atoms can significantly alter the scaffold's properties. This can be achieved by using heteroatom-containing starting materials in the synthesis or by post-synthesis modification. For example, the reaction of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with carbodiimides can lead to the formation of 3-amino-1,5-dihydro-2H-pyrrol-2-ones, replacing the oxygen at the 3-position with a nitrogen atom. nih.gov

| Position | Modification Strategy | Example Substituents/Moieties | Potential Impact |

| N1 | Multicomponent Reactions, Alkylation | Alkyl, Aryl (e.g., Benzyl, Phenyl) | Modulate lipophilicity, steric hindrance |

| C3 | Nucleophilic Substitution | Amino groups, Alkoxy groups | Alter hydrogen bonding, polarity |

| C4 | Multicomponent Reactions | Acyl, Aroyl, Alkoxycarbonyl | Introduce new functional handles, modulate electronics |

| C5 | C-H Functionalization | Quaternary stereocenters | Control stereochemistry, enhance complexity |

The hydroxyvinyl substituent at the C5 position is a key feature of the parent compound, offering a prime site for chemical modification to influence polarity, hydrogen-bonding capability, and potential for covalent interactions.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification with various carboxylic acids or etherification using alkyl halides under basic conditions can introduce a wide range of functional groups. These modifications can serve as a prodrug strategy or alter the molecule's lipophilicity and metabolic stability.

Oxidation: The primary alcohol of the hydroxyvinyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation introduces a new reactive handle for further derivatization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid, significantly expanding the accessible chemical space.

Replacement/Bioisosteric Replacement: The entire hydroxyvinyl group can be replaced with other functional moieties. Bioisosteric replacement is a common strategy in medicinal chemistry to improve properties while retaining biological activity. slideshare.net For example, the hydroxyl group could be replaced with a thiol (mercaptovinyl) or an amine (aminovinyl) to explore different hydrogen bonding patterns and chemical reactivity.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Purpose of Modification |

| Esterification | Acyl chloride, Carboxylic acid (with coupling agent) | Ester (-O-C=O)-R) | Prodrug design, modify lipophilicity |

| Etherification | Alkyl halide, Base | Ether (-O-R) | Increase metabolic stability, alter polarity |

| Oxidation | PCC, DMP, TEMPO | Aldehyde (-CHO) | Introduce reactive handle for further synthesis |

| Oxidation | Jones reagent, KMnO4 | Carboxylic Acid (-COOH) | Introduce acidic moiety, amide formation |

| Substitution | Mitsunobu reaction (with N- or S-nucleophiles) | Aminovinyl, Mercaptovinyl | Bioisosteric replacement, alter H-bonding |

Development of Advanced Pyrrolinone-Based Scaffolds

Building upon the fundamental pyrrolinone core, more complex and sophisticated scaffolds can be developed. These advanced structures can present functionalities in a more defined three-dimensional space, which is crucial for interacting with biological targets.

The synthesis of highly functionalized pyrrolinones often relies on multicomponent reactions or sequential functionalization strategies. An efficient protocol for synthesizing highly functionalized 2H-pyrroles involves the dearomative chlorination of 1H-pyrroles, followed by treatment with various nucleophiles (amines, N-, O-, and S-nucleophiles) to achieve triple nucleophilic modification. nih.gov Similarly, base-assisted oxidative cyclization of 1,3-diarylsubstituted 3-cyanoketones has been developed to prepare 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov These methods allow for the controlled introduction of multiple substituents, leading to complex structures with diverse chemical properties.

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. nih.govnih.gov The rigid nature of the pyrrolinone scaffold makes it an excellent candidate for constructing peptidomimetics. nih.govnih.govacs.org

The 3,5-linked polypyrrolinone scaffold has been successfully developed as a proteolytically stable, nonpeptide peptidomimetic. nih.govnih.gov By controlling the stereochemistry of the constituent monomers, these scaffolds can be designed to mimic secondary protein structures like β-strands and β-sheets. nih.gov This approach has led to the development of potent inhibitors for enzymes such as HIV-1 protease. nih.gov The synthesis can be performed both in solution and on solid supports, allowing for the creation of diverse libraries of polypyrrolinones that present peptide-like side chains. nih.govnih.gov Similarly, 2,5-linked pyrrolinones have been investigated as potential mimics of peptide secondary structures. capes.gov.brnih.gov

Structure-Activity Relationship (SAR) Methodologies and Computational Approaches

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies, often complemented by computational methods, guide the optimization of lead compounds.

SAR Studies: Systematic modification of the (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one scaffold and its derivatives, followed by biological evaluation, allows for the elucidation of key structural features required for activity. For example, in a series of (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one analogs, SAR studies revealed that small alkyl groups at the 2- and 3-positions were favorable for activity, while bulky groups were detrimental. nih.gov Such studies help to build a comprehensive picture of the pharmacophore.

Computational Approaches: In silico methods are indispensable tools in modern drug design. ijpsonline.commdpi.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures (represented by molecular descriptors) and the biological activity. ijpsonline.commdpi.com These models can predict the activity of newly designed analogs before their synthesis, saving time and resources. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov It helps to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) and provides insights into the binding mode, guiding the design of analogs with improved affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. researchgate.net This model can be used to screen virtual libraries for new compounds with the potential for similar activity.

Density Functional Theory (DFT): DFT studies can provide insights into the electronic properties of molecules, such as the HOMO-LUMO energy gap, which has been correlated with the biological activity of some pyrrole-2,5-dione analogs. researchgate.net

These computational tools, when used in conjunction with experimental SAR data, provide a powerful platform for the rational design and optimization of novel derivatives of this compound.

Systematic Structural Modification for Elucidating Structure-Function Relationships

Systematic structural modification is a cornerstone of medicinal chemistry, providing a methodical approach to understanding how different parts of a molecule contribute to its biological effects. For this compound, this involves the targeted modification of its core structural components: the 2H-pyrrol-2-one ring, the (Z)-2-hydroxyvinyl side chain, and the substituents on the pyrrolone ring.

Substitution at the N1-position: Introducing various alkyl or aryl groups at the nitrogen atom can influence the compound's lipophilicity and steric profile. This, in turn, can affect its membrane permeability and binding affinity to target proteins.

Substitution at the C3 and C4 positions: The introduction of different functional groups, such as halogens, alkyl chains, or aromatic rings, at these positions can modulate the electronic distribution within the pyrrolone ring and provide additional points of interaction with a biological target.

Modification of the (Z)-2-hydroxyvinyl side chain: This side chain is a critical feature of the molecule, and its modification can have profound effects on biological activity. Potential alterations include:

Changing the stereochemistry: Investigating the activity of the (E)-isomer would help determine the importance of the Z-configuration for biological activity.

Varying the length of the vinyl linker: Extending or shortening the vinyl group could alter the distance between the pyrrolone core and the terminal hydroxyl group, which may be crucial for target engagement.

Replacing the hydroxyl group: Substituting the hydroxyl group with other hydrogen bond donors or acceptors, such as an amine or a thiol, can probe the nature of the interaction with the target.

The following interactive data table summarizes potential structural modifications and their predicted impact on the physicochemical properties and biological activity of this compound, based on established principles of medicinal chemistry and SAR studies of related pyrrolone derivatives. nih.gov

| Modification Site | Modification | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| N1-position of Pyrrolone Ring | Addition of small alkyl groups (e.g., methyl, ethyl) | Increased lipophilicity | May enhance cell permeability and binding to hydrophobic pockets. |

| N1-position of Pyrrolone Ring | Addition of bulky aryl groups (e.g., phenyl) | Significantly increased lipophilicity and steric bulk | Could introduce new binding interactions (e.g., pi-stacking) or cause steric hindrance. |

| C3/C4-positions of Pyrrolone Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -F) | Altered electronic distribution of the ring | May enhance binding affinity through halogen bonding or other electronic interactions. |

| C3/C4-positions of Pyrrolone Ring | Introduction of electron-donating groups (e.g., -CH3, -OCH3) | Altered electronic distribution of the ring | Could influence the reactivity and metabolic stability of the compound. |

| (Z)-2-Hydroxyvinyl Side Chain | Isomerization to (E)-configuration | Change in molecular geometry | Likely to significantly alter or abolish biological activity, highlighting the importance of the (Z)-geometry. |

| (Z)-2-Hydroxyvinyl Side Chain | Replacement of -OH with -NH2 | Increased basicity and hydrogen bonding potential | May lead to stronger or different interactions with the biological target. |

| (Z)-2-Hydroxyvinyl Side Chain | Esterification of the -OH group | Increased lipophilicity, potential for prodrug strategy | Could improve oral bioavailability, with the ester being hydrolyzed in vivo to release the active compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown, falling under the umbrella of ligand-based drug design. nih.gov

For this compound and its derivatives, a QSAR study would involve the following steps:

Data Set Compilation: A series of analogs with varying structural features and their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity, and dipole moment.

Quantum chemical descriptors: Derived from quantum mechanical calculations, providing information about the electronic properties of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A well-validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Ligand-based drug design principles, in a broader sense, leverage the information from known active molecules to design new ones. nih.gov Beyond QSAR, these principles include pharmacophore modeling. A pharmacophore model for this compound would define the essential spatial arrangement of chemical features required for biological activity. This might include a hydrogen bond acceptor (the carbonyl oxygen of the pyrrolone), a hydrogen bond donor (the hydroxyl group), and a specific hydrophobic region. This model can then be used to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds but the same essential pharmacophoric features.

The following interactive data table outlines key molecular descriptors that would be relevant in a QSAR study of this compound derivatives and their potential influence on biological activity.

| Descriptor Class | Specific Descriptor | Relevance to this compound Derivatives |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets. |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting how it fits into a binding site. |

| Electronic | Dipole Moment | Describes the polarity of the molecule, which is important for electrostatic interactions with the target. |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |

| Topological | Wiener Index | A descriptor of molecular branching, which can influence the overall shape and steric interactions. |

| 3D-Descriptors | Surface Area | The total surface area of the molecule can be correlated with its ability to interact with the target protein. |

By combining systematic structural modification with computational approaches like QSAR and pharmacophore modeling, a comprehensive strategy for the derivatization and analog design of this compound can be developed. This integrated approach enhances the efficiency of the drug discovery process, guiding the synthesis of novel compounds with improved therapeutic potential.

Reactivity and Mechanistic Investigations of Z 5 2 Hydroxyvinyl 2h Pyrrol 2 One Transformations

Electrophilic and Nucleophilic Reactivity Studies of the 2H-Pyrrol-2-one Ring

The 2H-pyrrol-2-one ring is an α,β-unsaturated lactam, featuring an electron-withdrawing carbonyl group that influences the reactivity of the endocyclic double bond. This electronic setup makes the ring a target for both nucleophilic and electrophilic reagents at different positions.

Nucleophilic Reactivity: The C4 position of the 2H-pyrrol-2-one ring is electron-deficient due to conjugation with the C2 carbonyl group, making it a prime site for nucleophilic attack via a Michael-type or conjugate addition. researchgate.netnih.gov This reaction is a common strategy for functionalizing pyrrolone-containing compounds. researchgate.net A wide range of nucleophiles, including thiols, amines, and carbanions, are expected to add to this position. The reaction proceeds through a stabilized enolate intermediate, which is subsequently protonated to yield the 3,4-dihydropyrrol-2-one derivative. The reversibility of such additions, particularly with thiols, can be pH-dependent. nih.gov In some substituted pyrrol-2-ones, nucleophilic attack has also been observed at the C5 position. researchgate.net The carbonyl group at C2 can also undergo standard nucleophilic acyl addition, although this is generally less favorable for amides compared to ketones or aldehydes.

| Reaction Type | Nucleophile (Nu) | Site of Attack | Expected Product |

| Michael Addition | R-SH, R₂NH, R-MgBr | C4 | 5-(2-Hydroxyvinyl)-4-Nu-pyrrolidin-2-one |

| Acyl Addition | R-Li, R-MgX | C2 (Carbonyl) | 2-Hydroxy-2-R-pyrrolidine derivative |

| Deprotonation | Strong Base (e.g., NaH) | N1 | N-deprotonated pyrrol-2-one anion |

Electrophilic Reactivity: While the parent pyrrole (B145914) ring is highly reactive towards electrophilic substitution, the presence of the electron-withdrawing carbonyl group in 2H-pyrrol-2-one deactivates the ring towards such reactions. youtube.com Electrophilic attack is more likely to occur at sites of higher electron density, such as the carbonyl oxygen or the nitrogen atom. Protonation by strong acids typically occurs at the carbonyl oxygen, but protonation of the ring carbons can also occur, which often leads to polymerization. youtube.com The N-H proton is acidic and can be removed by a strong base, generating a nucleophilic pyrrolide anion that can be alkylated or acylated at the nitrogen atom.

Detailed Studies of Reactions Involving the (Z)-5-(2-Hydroxyvinyl) Group

The (Z)-5-(2-hydroxyvinyl) substituent introduces two additional reactive sites: the hydroxyl group and the exocyclic carbon-carbon double bond.

Reactions of the Hydroxyl Group: The primary alcohol moiety is expected to undergo typical alcohol reactions. These include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters.

Etherification: Conversion into ethers, for example, by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation: Selective oxidation to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), or further oxidation to a carboxylic acid with stronger oxidizing agents.

Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl). The regioselectivity of addition would be influenced by the electronic effects of both the hydroxyl group and the pyrrolone ring.

Conjugate Addition: Similar to vinyl-substituted aromatic N-heterocycles, the double bond can act as a Michael acceptor, particularly if the hydroxyl group is converted to a better leaving group or an electron-withdrawing group. researchgate.net

Radical Addition: Photoinduced hydroalkylation reactions have been demonstrated for N-vinyl heterocycles, suggesting the vinyl group can react with alkyl radicals. rsc.orgrsc.org

Cycloaddition Reactions: The conjugated diene system formed by the vinyl group and the ring double bond could potentially participate in Diels-Alder reactions, acting as the diene component with a suitable dienophile.

Oxidative and Reductive Transformation Pathways and Their Control

The multiple unsaturated sites and the hydroxyl group in (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one allow for a variety of oxidative and reductive transformations. Control over these reactions depends on the choice of reagents and reaction conditions.

Oxidative Pathways:

Hydroxyl Group Oxidation: As mentioned, the primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid.

Ring Oxidation: While the ring is already partially oxidized to the pyrrol-2-one state, further oxidation can occur. Treatment of pyrroles with oxidants like hydrogen peroxide or o-chloranil can lead to the formation of various oxidized species, including further hydroxylated or ring-opened products. nii.ac.jprsc.org Enzymatic oxidation of pyrroles has also been shown to yield pyrrolin-2-ones. rsc.org

Epoxidation/Cleavage: The double bonds in the ring and side chain can be epoxidized using peroxy acids (e.g., m-CPBA). Ozonolysis (O₃) would lead to the oxidative cleavage of these double bonds, yielding smaller carbonyl-containing fragments.

Reductive Pathways: Selective reduction of the different functional groups is a key synthetic challenge.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas would likely lead to the non-selective reduction of both the endocyclic and exocyclic C=C double bonds, and potentially the reduction of the carbonyl group under more forcing conditions, yielding a fully saturated lactam.

Chemoselective Reduction: Specific reagents can target individual functional groups. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides but could potentially reduce the C=C bonds under certain conditions or if an aldehyde is formed from oxidation of the hydroxyl group. Lithium aluminum hydride (LiAlH₄) is a stronger reducing agent that would likely reduce the C2-carbonyl group to an amine and alcohol after ring opening. Transfer hydrogenation methods could offer selectivity for the reduction of the C=C bonds while leaving the carbonyl group intact.

| Transformation | Reagent/Condition | Site(s) of Reaction | Expected Product(s) |

| Oxidation | PCC or DMP | Hydroxyl group | (Z)-5-(2-Oxoethylidene)-2H-pyrrol-2-one |

| Oxidation | O₃ then DMS | Both C=C bonds | Ring-cleaved carbonyl compounds |

| Reduction | H₂, Pd/C | Both C=C bonds | 5-(2-Hydroxyethyl)pyrrolidin-2-one |

| Reduction | LiAlH₄ | C2-Carbonyl | Ring-opened amino alcohol |

Photochemical and Thermal Rearrangement Studies

The presence of a conjugated π-system and a stereochemically defined double bond makes this compound a candidate for photochemical and thermal rearrangements.

Photochemical Isomerization: The most anticipated photochemical reaction is the cis-trans or Z/E isomerization around the exocyclic double bond. chromatographyonline.com Irradiation with UV light can promote the molecule to an excited state where the rotational barrier of the double bond is lower, allowing for conversion from the (Z)-isomer to the thermodynamically more stable (E)-isomer. nih.govresearchgate.net This process can be reversible, leading to a photostationary state. The efficiency and direction of isomerization can be influenced by sensitizers and the solvent environment. researchgate.net Vinyl azides, which are structurally related, are known to be photochemically active, often leading to highly reactive intermediates like vinyl nitrenes or 2H-azirines. nih.govnih.gov

Photochemical Cyclization: Conjugated vinyl systems can undergo photochemical electrocyclization. nih.gov For the title compound, a 4π-electrocyclization involving the exocyclic double bond and the ring double bond could potentially occur, leading to the formation of a bicyclic system, although this may be sterically and electronically demanding.

Thermal Rearrangements: At elevated temperatures, Z/E isomerization can also occur as the system seeks thermodynamic equilibrium. chromatographyonline.com More extreme thermal conditions could lead to sigmatropic rearrangements or other, more complex transformations. For instance, thermal rearrangements of vinyl-substituted small rings are known to produce a variety of products through complex pathways. nih.gov

Comprehensive Mechanistic Elucidation of Transformation Pathways

Understanding the mechanisms of the transformations of this compound is crucial for controlling reaction outcomes. While direct experimental studies on this specific molecule are limited, mechanisms can be proposed based on well-established principles and studies of analogous systems.

Mechanism of Michael Addition: The conjugate addition of a nucleophile (Nu⁻) to the C4 position of the pyrrol-2-one ring is a classic polar mechanism.

The nucleophile attacks the electrophilic C4 carbon.

The π-electrons of the C3-C4 double bond shift to C3, and the π-electrons of the carbonyl group shift onto the oxygen atom, forming a resonance-stabilized enolate intermediate.

This enolate is then protonated, typically by the solvent or upon acidic workup, at the C3 position to yield the final 4-substituted-pyrrolidin-2-one product.

Mechanism of Photochemical Z/E Isomerization:

Absorption of a photon excites the molecule from its ground state (S₀) to an excited singlet state (S₁).

In the excited state, the π-bond of the exocyclic double bond is weakened, allowing for rotation around the C-C single bond axis.

The molecule can then relax back to the ground state, forming either the (Z)- or (E)-isomer. Alternatively, intersystem crossing to a triplet state (T₁) can occur, from which a similar rotation and relaxation process takes place. The ratio of isomers at the photostationary state depends on the relative absorption coefficients and quantum yields of the forward and reverse reactions. nih.gov

Mechanism of Oxidation with o-Chloranil: Based on studies of pyrrole oxidation, a plausible mechanism involves:

Hydride abstraction from the pyrrole ring by the oxidant (o-chloranil) to form a cationic intermediate. nii.ac.jp

Nucleophilic attack by a solvent molecule (e.g., methanol, if present) or water.

Further oxidation and subsequent hydrolysis steps can lead to the introduction of a carbonyl or hydroxyl group onto the ring. nii.ac.jp

Applications in Advanced Organic Synthesis and Materials Science Research

Role of (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one as a Key Synthetic Intermediate

There is currently no available scientific literature that specifically identifies this compound as a key synthetic intermediate in organic synthesis. While pyrrolone structures, in general, are recognized as valuable building blocks for various bioactive molecules, the specific utility of this compound as a starting material or crucial intermediate in multi-step syntheses has not been reported. ekb.egresearchgate.net

Utilization of Pyrrolone Scaffolds in the Synthesis of Complex Molecules

The pyrrole (B145914) and pyrrolone motifs are central to a vast number of natural products and complex molecules with significant biological activity. utas.edu.aubiolmolchem.com These scaffolds are integral to the structure of many pharmaceuticals. wikipedia.orgnih.gov Synthetic chemists have developed numerous strategies to construct and functionalize the pyrrolone core to access these complex molecular architectures. nih.govresearchgate.netresearchgate.netorgsyn.org However, there are no specific examples in the surveyed literature that describe the direct use of this compound in the synthesis of such complex molecules.

Research into Pyrrolone-Based Materials for Emerging Chemical Science Applications

Pyrrole-containing polymers, most notably polypyrrole, are well-known for their conductive properties and have been extensively studied for applications in electronics, sensors, and other areas of materials science. scbt.comresearchgate.net The investigation of pyrrolone-based materials is an active area of research, with the potential for creating novel polymers and functional materials. Nevertheless, a review of current research does not yield any studies focused on the synthesis or application of materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-5-(2-Hydroxyvinyl)-2H-pyrrol-2-one derivatives?

- Methodological Answer : Base-assisted cyclization is a widely used method. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives can be synthesized by reacting substituted phenylamines or phenols with precursor compounds under reflux conditions in ethanol or benzene. Column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization from ethanol is recommended for purification . Key parameters include reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for amine/phenol to precursor), and yields ranging from 44% to 86% depending on substituents.

Q. How should researchers characterize the purity and structure of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., vinyl protons at δ 5.2–6.0 ppm, hydroxyl groups at δ 9.5–10.5 ppm) .

- FTIR : Confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹, O-H stretching at ~3300 cm⁻¹) .

- HRMS : Validate molecular weight with <2 ppm error .

- Melting Point Analysis : Compare observed values (e.g., 119.5–258.6°C) with literature to assess purity .

Advanced Research Questions

Q. How can reaction mechanisms for base-assisted cyclization of pyrrol-2-one derivatives be elucidated?

- Methodological Answer : Perform kinetic studies and intermediate trapping. For instance, monitor the reaction via in situ NMR to detect intermediates like enolates or keto-enol tautomers. Isotopic labeling (e.g., D₂O for hydroxyl groups) can track proton transfer steps. Computational methods (DFT) can model transition states to explain regioselectivity in aryl substitutions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping vinyl/hydroxyl peaks) can be addressed via:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons unambiguously .

- Variable Temperature NMR : Suppress dynamic effects (e.g., tautomerization) that obscure signals .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one (monoclinic, P21/c space group) .

Q. How do electronic effects of substituents influence the stability and reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -Br) on aryl rings increase electrophilicity at the pyrrolone carbonyl, accelerating nucleophilic additions. Hammett plots can correlate substituent σ values with reaction rates. For example, 4-chlorophenyl derivatives show higher thermal stability (mp 247–249°C) than methoxy-substituted analogs (mp 138–140°C) due to reduced electron density .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : The (Z)-configuration of the hydroxyvinyl group is prone to isomerization under heat or acidic conditions. Mitigation strategies include:

- Low-Temperature Reactions : Conduct cyclization below 80°C to minimize E/Z interconversion.

- Chiral Auxiliaries : Use enantiopure starting materials, as in the synthesis of (S)-5-(Trityloxymethyl)-2-pyrrolidinone .

- Inert Atmosphere : Prevent oxidation of sensitive intermediates .

Data Analysis & Validation

Q. How should researchers validate HRMS data when impurities are present?

- Methodological Answer :

- High-Resolution Settings : Use resolving power >60,000 to distinguish isotopic peaks.

- Fragmentation Patterns : Compare with theoretical ESI-MS/MS profiles.

- Parallel LC-MS : Confirm consistency across multiple runs .

Q. What statistical methods are recommended for analyzing yield variations in multi-step syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). For example, a Plackett-Burman design can screen variables, while ANOVA quantifies their impact on yields (e.g., 44% vs. 86% for 15a vs. 15l in ) .

Structural & Functional Insights

Q. How does the (Z)-configuration affect biological activity compared to the (E)-isomer?

- Methodological Answer : The (Z)-isomer's planar geometry enhances binding to enzymes like hydroxypyruvate reductases. Conduct comparative assays (e.g., enzyme inhibition) and molecular docking to quantify affinity differences. Note that Lilium candidum alkaloids with similar (Z)-configurations show distinct bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.